4-(1,3-Thiazol-2-yl)piperidine

Description

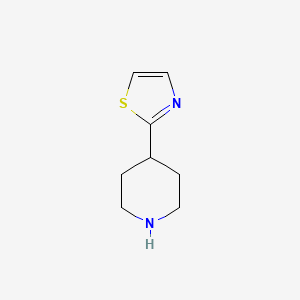

4-(1,3-Thiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a thiazole moiety. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with biological targets. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to electronic and steric properties that enhance binding affinity to enzymes or receptors. Piperidine, a six-membered amine ring, provides conformational flexibility and solubility, making the compound amenable to structural modifications for optimizing pharmacokinetic properties.

Key applications of this compound and its derivatives include N-type calcium channel inhibition (e.g., 3-(1-aryl-piperidin-4-yl)-2-aryl-thiazole-4-ketone derivatives, which exhibit analgesic and neuroprotective effects) . Additionally, thiazole-piperidine hybrids have been explored for antiviral activity, such as targeting Zika virus NS3 helicase .

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIVGTATVPTMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640567 | |

| Record name | 4-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788822-03-7 | |

| Record name | 4-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-thiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 2-aminothiazole with piperidine under specific conditions. The reaction can be carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1,3-Thiazol-2-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The thiazole ring can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the thiazole ring significantly influence biological activity and physicochemical properties:

Analysis :

Piperidine Substitution Patterns

Variations in the piperidine ring’s substitution alter pharmacological profiles:

Analysis :

Heterocycle Replacement Studies

Replacing the thiazole ring with other heterocycles impacts electronic properties and bioactivity:

Analysis :

- Thiazole derivatives exhibit strong COX/LOX inhibition due to sulfur’s electron-withdrawing effects, which stabilize enzyme interactions .

- Triazole analogs demonstrate broader antimicrobial activity, attributed to nitrogen’s hydrogen-bonding capacity .

- Oxadiazole-containing compounds (e.g., ) show high binding affinity (-9.111 dock score) to viral targets, suggesting utility in antiviral drug design .

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-(1,3-Thiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The structural formula of this compound integrates a piperidine ring with a thiazole moiety. This unique combination allows for various interactions with biological macromolecules, enhancing its pharmacological profile. The thiazole ring facilitates π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various metabolic pathways. The compound may function as an enzyme inhibitor, particularly affecting pathways related to inflammation and microbial resistance. Additionally, the structural components allow for modulation of receptor activity, influencing cellular signaling pathways.

Biological Activities

Recent studies have indicated that this compound exhibits several biological activities:

1. Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes involved in metabolic processes, particularly those linked to inflammatory responses.

2. Antimicrobial Properties

- Preliminary data suggest significant antimicrobial activity against various pathogens. The thiazole component is known for its ability to disrupt bacterial metabolism and cell wall synthesis.

3. Anti-inflammatory Effects

- Compounds containing thiazole rings often exhibit anti-inflammatory properties. Research indicates that this compound may reduce inflammation markers in vitro and in vivo .

4. Neuroprotective Potential

- There is emerging evidence suggesting that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Data Summary

The following table summarizes the key biological activities and findings associated with this compound:

Case Studies

Several case studies have explored the efficacy of this compound:

-

Antimicrobial Activity Against C. auris :

A study demonstrated that derivatives of piperidine exhibited antifungal activity against Candida auris, with MIC values indicating strong efficacy. The study highlighted the potential of thiazole-containing compounds in treating resistant fungal infections . -

Anti-inflammatory Effects in Animal Models :

Research involving acetic acid-induced writhing tests showed that compounds derived from thiazoles exhibited analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a promising avenue for pain management therapies using these derivatives . -

Neuroprotection Studies :

Investigations into the neuroprotective effects of thiazole derivatives indicated their potential role in mitigating neuronal damage in models of neurodegeneration. These findings support further exploration into their therapeutic applications for conditions such as Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.